Dihydrochlamydocin is a synthetic analogue of chlamydocin, a naturally occurring cyclic tetrapeptide isolated from the fungus Diheterospora chlamydosporia. [, ] It serves as a valuable tool in scientific research, particularly in the fields of peptide chemistry, structural biology, and drug discovery. Dihydrochlamydocin is not intended for medicinal use and information regarding drug dosage, side effects, or therapeutic applications is not relevant in this context.
Dihydrochlamydocin was initially isolated from the culture broth of the fungus Chlamydosporium species. Its classification as a cyclic tetrapeptide indicates that it consists of four amino acid residues linked in a cyclic structure, contributing to its biological activity. The compound's chemical identity is represented by the CAS number 157618-75-2, and it exhibits structural similarities to other natural products with HDAC inhibitory properties .
The synthesis of dihydrochlamydocin has been achieved through various methods, primarily focusing on stereoselective total synthesis techniques. The initial synthetic route involved the use of chiral building blocks to ensure the correct stereochemistry at specific positions in the molecule.
Dihydrochlamydocin features a complex molecular structure characterized by its cyclic nature and specific stereochemical configuration.
Dihydrochlamydocin participates in various chemical reactions that are significant for its biological activity and potential therapeutic applications.
These interactions highlight the importance of dihydrochlamydocin in epigenetic regulation and potential therapeutic strategies .
The mechanism through which dihydrochlamydocin exerts its effects primarily involves inhibition of histone deacetylases.
Dihydrochlamydocin possesses several notable physical and chemical properties that influence its behavior in biological systems.
Dihydrochlamydocin has several promising applications in scientific research and medicine.
These applications underscore the significance of dihydrochlamydocin in advancing our understanding of epigenetics and developing novel therapeutic strategies .
Dihydrochlamydocin is a cyclic tetrapeptide derivative of the natural histone deacetylase (HDAC) inhibitor chlamydocin. Its molecular structure is defined as cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl], featuring a 12-membered macrocyclic ring formed by four amino acid residues. The molecule contains a unique 2-amino-8-oxo-9-hydroxydecanoic acid (Aoda) side chain with a reduced ketone functionality (dihydro modification) compared to chlamydocin. This modification confers distinct stereochemistry at the C9 position (R-configuration) and enhances structural stability. The cyclic scaffold positions the hydroxamic acid moiety for optimal coordination with the catalytic zinc ion within HDAC enzymes, while the hydrophobic cap group facilitates enzyme-substrate recognition [1] [2].
Table 1: Structural Components of Dihydrochlamydocin
Structural Feature | Chemical Constituent | Biological Function |
---|---|---|
Macrocyclic Core | Cyclic tetrapeptide ring | Enzyme binding conformation |
Zinc-binding group | Hydroxamic acid | Catalytic site coordination |
Cap group | 2-methylalanyl-L-phenylalanyl | HDAC surface recognition |
Side chain modification | (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl | Enhanced stability & target affinity |
Dihydrochlamydocin originates from non-ribosomal peptide synthesis (NRPS) pathways in filamentous fungi, analogous to chlamydocin production. Biosynthesis involves four key enzymatic stages:
Table 2: Enzymatic Stages in Chlamydocin Derivative Biosynthesis
Biosynthetic Stage | Enzyme Domains/Activities | Chemical Outcome |
---|---|---|
Amino acid loading | Adenylation domains (A1-A4) | Aminoacyl-AMP intermediates |
Peptide chain elongation | Condensation domains (C1-C3) | Linear tetrapeptide-S-enzyme complex |
Macrocycle formation | Thioesterase domain (TE) | Cyclic tetrapeptide release |
Side chain reduction | Ketoreductase (KR) | Dihydro modification of Aoda residue |
The structural distinction between dihydrochlamydocin and its parent compound chlamydocin resides exclusively in the Aoda side chain: chlamydocin contains an α,β-unsaturated epoxyketone (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid), whereas dihydrochlamydocin features a saturated 9-hydroxy-8-oxo moiety. This reduction eliminates the electrophilic epoxy group, fundamentally altering biochemical properties:
Table 3: Structural and Functional Comparison
Property | Chlamydocin | Dihydrochlamydocin |
---|---|---|
Aoda side chain | (2S,9S)-9,10-epoxy-8-oxodecanoyl | (2S,9R)-9-hydroxy-8-oxodecanoyl |
Epoxide functionality | Present (electrophilic) | Absent |
Inhibition mechanism | Irreversible (alkylation) | Reversible competitive |
HDAC inhibition (HeLa) IC₅₀ | ~2 nM | 30 nM |
Antiproliferative activity | Broad-spectrum cytotoxicity | Selective inhibition (e.g., smooth muscle) |
Post-assembly modifications critically determine the biological activity of cyclic tetrapeptide HDAC inhibitors:
Table 4: Impact of Modifications on HDAC Inhibition
Modification Type | Enzyme Class | Functional Consequence | HDAC Isoform Specificity |
---|---|---|---|
Epoxidation | Cytochrome P450 monooxygenase | Enables irreversible inhibition | Broad (Class I/II) |
Ketoreduction | Short-chain dehydrogenase | Converts to reversible inhibitor | HDAC1/2/6 selectivity |
β-Hydroxylation | Non-heme Fe²⁺/α-KG dioxygenase | Enhances cap domain binding affinity | Class IIa specificity |
N-Methylation | SAM-dependent methyltransferase | Improves cellular permeability | No isoform discrimination |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1